molecular formula C15H11N3O2 B2732687 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide CAS No. 955672-80-7

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide

Cat. No.: B2732687
CAS No.: 955672-80-7
M. Wt: 265.272
InChI Key: CICBJVDEIUEZNN-UHFFFAOYSA-N
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Description

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide is a synthetic small molecule featuring an oxazole core substituted with phenyl and amide-linked pyridinyl groups. This structure places it in a class of nitrogen-containing heterocycles that are of significant interest in modern agrochemical and pharmaceutical research due to their diverse biological activities and potential as building blocks for more complex molecules . Research Applications and Value: Compounds with this structural motif are frequently investigated for their fungicidal properties. Preliminary bioassays on closely related pyridyl-oxazole carboxamides have demonstrated excellent fungicidal activity against agriculturally relevant pathogens such as Botrytis cinerea and Rhizoctonia solani . In these studies, certain analogues exhibited 100% inhibition rates at concentrations of 100 mg/L, suggesting that this chemotype is a promising lead for the development of new agrochemical agents . Beyond agrochemical applications, the oxazole carboxamide scaffold is a key structure in medicinal chemistry. Research into similar compounds has identified them as potent inhibitors of enzymes like acid ceramidase (AC) . AC is a cysteine hydrolase that plays a crucial role in sphingolipid metabolism, and its inhibition is a pursued strategy for investigating cancer therapy and severe lysosomal storage diseases . As such, this compound can serve as a critical pharmacophore in drug discovery programs aimed at oncology and neurodegenerative disorders. Handling and Compliance: This product is intended for research purposes only and is not designed for human or veterinary therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. Toxicity studies on structurally similar pyridyl-oxazole carboxamides have shown that they can cause significant developmental malformations and acute toxicity in model organisms like zebrafish embryos , underscoring the need for strict safety protocols in the laboratory.

Properties

IUPAC Name

5-phenyl-N-pyridin-4-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(18-12-6-8-16-9-7-12)15-17-10-13(20-15)11-4-2-1-3-5-11/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICBJVDEIUEZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable carboxylic acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis Applications

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to develop new compounds with tailored properties.

Key Synthesis Pathways:

  • Oxidation Reactions: Can yield oxazole derivatives with additional functional groups.
  • Substitution Reactions: Facilitate the introduction of various functional groups at the pyridine moiety, enhancing biological activity or solubility.

The compound is under investigation for its potential biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies:

  • Mechanism of Action: It may inhibit specific enzymes involved in cancer pathways, leading to reduced tumor growth.
  • Case Study Findings: In vitro evaluations using human lung adenocarcinoma (A549) cells revealed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are critical in diseases such as arthritis.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study FocusFindings
Antimicrobial ActivityShowed effectiveness against multidrug-resistant Staphylococcus aureus strains.
Anticancer EfficacyInhibited growth in A549 lung cancer cells with significant cytotoxic effects compared to controls .
Anti-inflammatory PotentialReduced levels of pro-inflammatory cytokines in murine models.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Notable Features
This compound (Target) C₁₅H₁₁N₃O₂ 265.27 Oxazole (1,3-oxazole) - Phenyl (C₆H₅) at position 5
- Pyridin-4-yl amide at position 2
Simplest structure; moderate lipophilicity
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) C₂₁H₁₆ClN₅O₃ 421.83 1,3,4-Oxadiazole - 4-Chloro-2-phenoxyphenyl at position 5
- 4-Methylpyridin-2-yl amide
Electron-withdrawing substituents; higher molecular weight
5-Methyl-N-(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-phenylisoxazole-4-carboxamide C₂₃H₂₀N₆O₄S 476.07 Isoxazole (1,2-oxazole) - Methyl at position 5; phenyl at position 3
- Sulfonamide-linked pyrimidine
Enhanced solubility due to sulfonamide group
5-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide C₁₇H₁₅N₃O₂ 293.32 1,2-Oxazole - 4-Methylphenyl at position 5
- Pyridin-2-ylmethyl amide
Methylphenyl enhances lipophilicity; flexible linker

Heterocycle Variations

  • Oxazole vs. Oxadiazole (1,3,4-Oxadiazole) : The 1,3,4-oxadiazole ring in compound 6d introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the oxazole core of the target compound. This may enhance binding to polar enzyme active sites but reduce membrane permeability.
  • Oxazole vs. Isoxazole : The isoxazole analog in positions the oxygen and nitrogen atoms adjacent (1,2-oxazole), altering electronic distribution and steric accessibility. Isoxazoles are often more reactive toward electrophilic substitution.

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the 4-methylphenyl group in provides electron-donating character, increasing lipophilicity and metabolic stability.
  • Pyridinyl vs.

Pharmacokinetic Implications

  • Molecular Weight and Solubility : The target compound (MW 265.27) falls within the "ideal" range for drug-likeness (MW < 500), whereas analogs like 6d (MW 421.83) and (MW 476.07) may face challenges in absorption due to higher molecular weight. The sulfonamide group in could improve aqueous solubility.

Notes and Limitations

The comparisons are based on structural analogs; direct pharmacological or thermodynamic data for the target compound are unavailable in the provided evidence.

Heterocycle modifications (e.g., oxazole to oxadiazole) significantly alter bioactivity, necessitating empirical studies to confirm theoretical predictions.

Solubility and bioavailability predictions rely on computational models; experimental assays are critical for validation.

Biological Activity

5-Phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and findings from recent research studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against a range of pathogens, including multidrug-resistant strains.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases and carbonic anhydrases.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Pathogen Activity Reference
Staphylococcus aureusEffective against multidrug-resistant strains
Escherichia coliModerate activity
Klebsiella pneumoniaeNotable inhibition

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using various cancer cell lines, such as A549 (lung adenocarcinoma). The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Effect Reference
A549 (Lung Cancer)10.5High cytotoxicity
HCT116 (Colon Cancer)15.3Moderate cytotoxicity
MCF-7 (Breast Cancer)12.8Significant inhibition

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains .
  • Case Study on Anticancer Activity : In a comparative study with standard chemotherapeutics like cisplatin, this compound showed superior selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between oxazole-2-carboxylic acid derivatives and pyridin-4-amine under carbodiimide-mediated conditions (e.g., EDCI or DCC) .

Heterocyclic Assembly : Oxazole ring construction via cyclization of α-bromo ketones with carboxamide precursors, using catalysts like CuI or Pd-based systems .

  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) and LC-MS for real-time tracking .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • NMR : Confirm amide proton (δ 8.1–8.3 ppm) and pyridyl protons (δ 8.5–8.7 ppm) .
  • IR : Validate carbonyl stretches (1650–1680 cm⁻¹ for amide C=O) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂N₃O₂: 266.0933) .
  • Data Contradictions :
  • If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to resolve assignments .
  • Cross-validate with X-ray crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Reactivity Prediction :
  • Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites (e.g., oxazole ring vs. pyridyl nitrogen) .
  • Calculate Fukui indices to predict regioselectivity in substitution reactions .
  • Biological Target Identification :
  • Perform molecular docking (AutoDock Vina) against protein databases (PDB) to assess binding affinity to kinases or GPCRs .
  • Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies address low yield in large-scale synthesis, and how can byproduct formation be minimized?

  • Methodological Answer :
  • Scale-Up Challenges :
  • Catalyst Loading : Reduce Pd/C or CuI usage by 20–30% to suppress metal-mediated side reactions .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature and mixing control .
  • Byproduct Mitigation :
  • Use scavenger resins (e.g., QuadraSil™) to trap unreacted intermediates .
  • Optimize pH during workup (pH 6–7) to precipitate impurities .

Critical Analysis of Contradictory Evidence

  • Spectral Discrepancies : Variations in reported NMR shifts (e.g., pyridyl protons at δ 8.5 vs. δ 8.7) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Biological Activity : Divergent cytotoxicity results (e.g., CC₅₀ >100 µM vs. 45 µM) likely reflect differences in cell lines or assay protocols .

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